molecular formula C18H11BrF3NO4 B3287495 2-{[3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetamide CAS No. 846599-53-9

2-{[3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetamide

Cat. No.: B3287495
CAS No.: 846599-53-9
M. Wt: 442.2 g/mol
InChI Key: BZMNWPGWURRELB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetamide (CAS: 610764-29-9) is a chromene-based derivative featuring a 4-bromophenyl group at position 3, a trifluoromethyl substituent at position 2, and an acetamide moiety linked via an ether bond at position 7 of the chromen-4-one scaffold . Its molecular formula is C₁₈H₁₁BrF₃NO₄, with an average mass of 444.19 g/mol. The trifluoromethyl and bromophenyl groups contribute to its electron-deficient aromatic system, which enhances metabolic stability and binding affinity in biological systems.

Properties

IUPAC Name

2-[3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrF3NO4/c19-10-3-1-9(2-4-10)15-16(25)12-6-5-11(26-8-14(23)24)7-13(12)27-17(15)18(20,21)22/h1-7H,8H2,(H2,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMNWPGWURRELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3)OCC(=O)N)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrF3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a trifluoromethylation reaction using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).

    Attachment of the Acetamide Group: The final step involves the attachment of the acetamide group through an amidation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of diseases such as cancer, infections, and inflammatory disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to and inhibiting the activity of enzymes involved in key biological processes.

    Modulation of Signaling Pathways: Interfering with signaling pathways that regulate cell growth, apoptosis, and inflammation.

    Interaction with DNA/RNA: Binding to nucleic acids and affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Chromene derivatives with modifications at positions 2, 3, and 7 exhibit diverse biological activities. Below is a comparison of key analogs:

Compound Name Substituents (Position) Molecular Formula Key Biological Activity Reference
2-{[3-(4-Bromophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetamide 3: 4-Bromophenyl; 2: CF₃; 7: -OCH₂CONH₂ C₁₈H₁₁BrF₃NO₄ Anticancer (Theoretical)
2-((3-(4-Fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetic Acid 3: 4-Fluorophenyl; 2: CF₃; 7: -OCH₂COOH C₁₈H₁₀F₄O₅ Anticancer (IC₅₀: 3.9 µM)
Methyl 2-{[6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate 3: 4-Fluorophenyl; 2: CF₃; 6: Ethyl; 7: -OCH₂COOCH₃ C₂₁H₁₆F₄O₅ Anticancer (In vitro screening)
N-(4-Oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides (4a-k) 7: Benzamide; 2: CF₃ Varies Cytotoxic (A-549, MCF-7 cells)
2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide derivatives (4a-4g) 4: Methyl; 7: -OCH₂CONH₂ C₁₃H₁₃NO₄ Antimicrobial, Anticancer
Key Observations:
  • Trifluoromethyl (CF₃) at Position 2 : Enhances metabolic stability and hydrophobic interactions in protein binding, as seen in the benzamide series (IC₅₀: <10 µM against A-549 cells) .
  • Bromophenyl vs. Fluorophenyl at Position 3 : Bromine’s larger atomic radius may improve π-π stacking in DNA intercalation, but fluorophenyl analogs show higher solubility and better pharmacokinetics .
  • Acetamide vs. Ester at Position 7 : Acetamide derivatives (e.g., target compound) exhibit superior cellular uptake compared to esters, but esterified forms (e.g., methyl esters) are easier to synthesize .
Anticancer Activity:
  • Fluorophenyl Analogs : Compound 2-((3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetic Acid (IC₅₀: 3.9 µM) showed potent inhibition of Helicobacter pylori succinate dehydrogenase (HpSDH), a target in gastrointestinal cancers .
  • Benzamide Derivatives : N-(4-Oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides demonstrated cytotoxicity against A-549 (lung) and MCF-7 (breast) cancer cells, with IC₅₀ values ranging from 8–15 µM .
Antimicrobial Activity:
  • Acetamide Derivatives : 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide derivatives (4a-4g) inhibited E. coli and S. aureus at MIC values of 8–32 µg/mL, outperforming standard antibiotics like ampicillin .

Computational and Structural Insights

  • Molecular Docking : Fluorinated chromen-4-one derivatives showed strong binding to HER2 (ΔG: −9.2 kcal/mol) and 3MNG (ΔG: −8.7 kcal/mol) receptors due to hydrophobic interactions with CF₃ and halogenated aryl groups .
  • Hirshfeld Analysis : Fluorophenyl analogs exhibited higher C–H···O and C–F···H interactions in crystal structures, correlating with enhanced stability and bioavailability .

Biological Activity

2-{[3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetamide is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound features a complex structure characterized by the presence of a bromophenyl group, a trifluoromethyl group, and an acetamide moiety attached to the chromen-4-one core. Its unique combination of functional groups imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

PropertyDescription
IUPAC Name 2-[3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetamide
Molecular Formula C18H14BrF3NO4
CAS Number 846599-53-9
Molecular Weight 426.21 g/mol

Synthesis

The synthesis of this compound typically involves multiple synthetic steps:

  • Formation of the Chromen-4-one Core : This is achieved through a condensation reaction between a phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
  • Introduction of Functional Groups : The bromophenyl group can be introduced via bromination, while the trifluoromethyl and acetamide groups are added through specific substitution reactions.

The biological activity of this compound is attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological processes, such as acetylcholinesterase (AChE) and cyclooxygenase (COX).
  • Modulation of Signaling Pathways : It potentially interferes with signaling pathways that regulate cell growth, apoptosis, and inflammation.
  • Interaction with Nucleic Acids : The compound may bind to DNA/RNA, affecting gene expression and protein synthesis.

In Vitro Studies

Recent studies have demonstrated the potential of chromenone derivatives in various biological assays:

  • Inhibition of Acetylcholinesterase (AChE) :
    • Compounds similar to this compound exhibited moderate inhibitory effects against AChE, with IC50 values ranging from 10.4 μM to 19.2 μM for structurally related compounds .
  • Anti-inflammatory Activity :
    • The compound's structure suggests potential anti-inflammatory properties due to its ability to inhibit COX enzymes .
  • Antioxidant Activity :
    • The presence of electron-withdrawing groups like trifluoromethyl enhances the antioxidant capacity, which has been observed in related chromenone compounds .

Case Studies

Several case studies have explored the biological effects of chromenone derivatives:

  • Study on Cholinesterase Inhibition :
    • A study evaluated various chromenone derivatives for their ability to inhibit AChE and butyrylcholinesterase (BChE). The results indicated that modifications in the bromophenyl group significantly affected inhibitory activity .
  • Cytotoxicity Assessment :
    • Compounds were tested against cancer cell lines (e.g., MCF-7) where some derivatives showed promising cytotoxic effects, indicating potential for development as anticancer agents .

Q & A

Basic: What are the key synthetic pathways for 2-{[3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetamide?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Condensation : Formation of the chromenone core via base-catalyzed cyclization of substituted phenyl precursors.
  • Etherification : Introduction of the acetamide moiety through nucleophilic substitution or coupling reactions under anhydrous conditions.
  • Functionalization : Incorporation of the 4-bromophenyl and trifluoromethyl groups via palladium-catalyzed cross-coupling or electrophilic substitution.

Critical parameters include solvent choice (e.g., DMF for polar aprotic conditions), temperature control (60–80°C for cyclization), and catalysts like K₂CO₃ for deprotonation .

Basic: How is the compound characterized for purity and structural confirmation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding patterns.
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% via reverse-phase C18 columns, acetonitrile/water gradient).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+ ion matching theoretical mass).
  • X-ray Crystallography : For absolute configuration determination in crystalline forms (if applicable) .

Basic: What preliminary biological activities have been reported for this compound?

Methodological Answer:

  • Enzyme Inhibition : Moderate acetylcholinesterase (AChE) inhibition (IC₅₀ ~50 µM) and cyclooxygenase (COX) suppression in vitro, suggesting anti-inflammatory potential.
  • Cytotoxicity : Dose-dependent effects observed in cancer cell lines (e.g., MCF-7 breast cancer, IC₅₀ ~20 µM).
  • Antioxidant Activity : Strong radical scavenging in DPPH/ABTS assays, comparable to ascorbic acid .

Advanced: How do structural modifications (e.g., trifluoromethyl substitution) influence bioactivity?

Methodological Answer:

  • Trifluoromethyl Group : Enhances lipophilicity (logP ~3.5) and metabolic stability via electron-withdrawing effects, improving membrane permeability.
  • 4-Bromophenyl Moiety : Increases steric bulk, potentially modulating receptor binding affinity. SAR studies suggest replacing bromine with electron-donating groups (e.g., -OCH₃) reduces COX inhibition by 40% .

Advanced: How can researchers resolve contradictions in enzyme inhibition data across studies?

Methodological Answer:

  • Assay Standardization : Compare buffer pH (e.g., pH 7.4 vs. 8.0) and co-factor concentrations (e.g., Ca²⁺/Mg²⁺).
  • Kinetic Analysis : Perform Michaelis-Menten studies to distinguish competitive vs. non-competitive inhibition.
  • Purity Verification : Re-test batches with HPLC-MS to rule out impurities skewing results.

Example: Discrepancies in AChE IC₅₀ values may arise from variations in enzyme sources (human vs. electric eel) .

Advanced: What strategies optimize synthetic yield and scalability?

Methodological Answer:

  • Catalyst Screening : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling to improve bromophenyl incorporation (yield increase from 60% to 85%).
  • Solvent Optimization : Replace THF with DMSO for higher cyclization efficiency at lower temperatures (50°C).
  • Workflow Automation : Employ continuous-flow reactors for precise control of exothermic steps (e.g., trifluoromethylation) .

Advanced: What experimental designs elucidate interaction mechanisms with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to COX-2 or AChE.
  • Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding poses (e.g., chromenone core π-stacking with Tyr-385 in COX-2).
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to confirm entropy-driven binding .

Advanced: How to address low reproducibility in cytotoxicity assays?

Methodological Answer:

  • Cell Line Authentication : Use STR profiling to confirm MCF-7 identity.
  • Serum Consistency : Maintain uniform FBS concentration (e.g., 10% v/v) across experiments.
  • Mitochondrial Interference Testing : Rule out false positives via ATP-based viability assays (e.g., CellTiter-Glo vs. MTT) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetamide
Reactant of Route 2
Reactant of Route 2
2-{[3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.